4-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide
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Overview
Description
4-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a methoxyphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution Reactions: The introduction of the amino group and the methoxyphenyl group can be achieved through substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the methoxyphenyl group can be added through electrophilic aromatic substitution.
Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrrole derivative with an appropriate amide-forming reagent, such as an acid chloride or an anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(4-hydroxyphenyl)-1H-pyrrole-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-Amino-1-(4-chlorophenyl)-1H-pyrrole-3-carboxamide: Similar structure but with a chloro group instead of a methoxy group.
4-Amino-1-(4-nitrophenyl)-1H-pyrrole-3-carboxamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
4-Amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
88796-37-6 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-amino-1-(4-methoxyphenyl)pyrrole-3-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-17-9-4-2-8(3-5-9)15-6-10(12(14)16)11(13)7-15/h2-7H,13H2,1H3,(H2,14,16) |
InChI Key |
RSDANVAKAWSIQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C(=C2)N)C(=O)N |
Origin of Product |
United States |
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